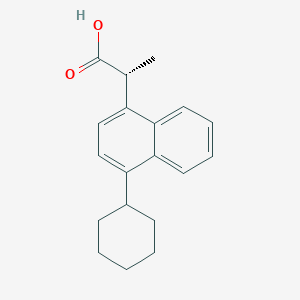

(R)-vedaprofen

Description

Structure

3D Structure

Properties

CAS No. |

242815-86-7 |

|---|---|

Molecular Formula |

C19H22O2 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

(2R)-2-(4-cyclohexylnaphthalen-1-yl)propanoic acid |

InChI |

InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/t13-/m1/s1 |

InChI Key |

VZUGVMQFWFVFBX-CYBMUJFWSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O |

Origin of Product |

United States |

Stereochemistry and Enantiomeric Considerations of Vedaprofen

Chiral Center and Enantiomeric Forms of Vedaprofen (B1683043)

Vedaprofen, chemically known as 2-(4-cyclohexylnaphthalen-1-yl)propanoic acid, possesses a single stereocenter. nih.gov This chiral center is located at the alpha-carbon of the propanoic acid moiety, the carbon atom to which the carboxyl group and the 4-cyclohexylnaphthalen-1-yl group are attached. wikipedia.orgkhanacademy.org

Due to this asymmetric carbon, vedaprofen exists as a pair of non-superimposable mirror images called enantiomers. nih.gov These two forms are designated as:

(R)-vedaprofen : The rectus, or right-handed, enantiomer. nih.govncats.io

(S)-vedaprofen : The sinister, or left-handed, enantiomer. nih.govncats.io

The drug used in clinical practice is a racemate, which is an equimolar (1:1) mixture of both the (R)- and (S)-enantiomers. ebi.ac.uk

Enantiomeric Distribution and Predominance of (R)-Vedaprofen in Biological Systems

Pharmacokinetic studies following the administration of racemic vedaprofen have revealed enantioselective disposition in biological systems. A study conducted in beagle dogs demonstrated that after both intravenous and oral administration of the racemate, the (R)-enantiomer predominated in the plasma. nih.gov

Enantioselective analysis showed a consistent predominance of (R)-vedaprofen over (S)-vedaprofen. The plasma R(-)/S(+) enantiomer concentration ratio over time, as measured by the area under the curve (AUC), was significantly greater than one, indicating higher exposure to the (R)-enantiomer. nih.gov

Table 1: Enantiomeric Ratio of Vedaprofen in Dog Plasma. Data from a pharmacokinetic study in beagle dogs showing the ratio of (R)-vedaprofen to (S)-vedaprofen based on the area under the curve (AUC) after administration of the racemate. nih.gov

This predominance of the (R)-enantiomer in circulation is a notable finding, especially when considering the differential pharmacological activity of the two isomers.

Differential Pharmacological Activity and Contribution of Vedaprofen Enantiomers

The two enantiomers of vedaprofen exhibit significant differences in their pharmacological activity. The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. nih.gov For vedaprofen, this activity is highly stereoselective.

Research has shown that the (S)-enantiomer is the more pharmacologically active of the two, being significantly more potent in inhibiting COX enzymes. lepointveterinaire.fr Specifically, the higher selectivity of vedaprofen towards COX-2, the enzyme isoform induced during inflammation, has been attributed to the (S)(+) enantiomer. lepointveterinaire.fr In vitro studies have indicated that the (S)(+) enantiomer is approximately 70 times more potent than the (R)(-) enantiomer at cyclo-oxygenase inhibition. lepointveterinaire.fr

Therefore, (R)-vedaprofen functions as a prodrug—a compound that is metabolized into a pharmacologically active drug after administration. nih.gov This metabolic inversion explains the apparent paradox of (R)-vedaprofen predominating in the plasma while the (S)-enantiomer is responsible for the majority of the anti-inflammatory and analgesic effects. The body maintains a circulating reservoir of the (R)-enantiomer that is steadily converted to the active (S)-form, thus sustaining the therapeutic action. nih.govlepointveterinaire.fr

Table 2: Summary of Vedaprofen Enantiomer Properties. This table outlines the distinct roles and characteristics of the (R) and (S) enantiomers of vedaprofen. nih.govlepointveterinaire.fr

Synthetic Methodologies for Vedaprofen and Strategies for R Vedaprofen Enrichment

Established Racemic Synthesis Pathways of Vedaprofen (B1683043)

The synthesis of racemic vedaprofen has been approached through various chemical routes, primarily starting from key precursors and employing classical organic reactions.

Multi-step Synthetic Routes from Key Precursors (e.g., 1-cyclohexylnaphthalene)

A common and well-documented starting material for the synthesis of vedaprofen is 1-cyclohexylnaphthalene (B29632). google.comwikipedia.org One established pathway involves a multi-step sequence to construct the propionic acid side chain onto the naphthalene (B1677914) core.

A representative synthesis begins with the chloromethylation of 1-cyclohexylnaphthalene using formaldehyde (B43269) and concentrated hydrochloric acid. google.comwikipedia.org The resulting 1-chloromethyl-4-cyclohexylnaphthalene (B29631) is then subjected to cyanation with sodium cyanide to introduce a nitrile group. Subsequent hydrolysis of the nitrile furnishes 4-cyclohexyl-1-naphthaleneacetic acid. To introduce the α-methyl group characteristic of profens, the acetic acid derivative is first esterified, typically to the methyl ester. This ester is then methylated at the α-position using a reagent such as methyl iodide. The final step involves the hydrolysis of the ester to yield racemic vedaprofen. google.com

Another synthetic variation starting from 1-cyclohexylnaphthalene involves an initial Friedel-Crafts acylation with acetyl chloride to produce 1-acetyl-4-cyclohexylnaphthalene. google.com This ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride. The alcohol is subsequently converted to a leaving group, such as a chloride, and then displaced with a cyanide nucleophile. Hydrolysis of the resulting nitrile affords vedaprofen. google.com

A Chinese patent outlines a four-step method starting with the Friedel-Crafts reaction of 1-cyclohexylnaphthalene with a 2-halopropionylating reagent to form an intermediate, which then undergoes ketalization protection, a rearrangement catalyzed by a zinc salt, and finally hydrolysis to produce vedaprofen. google.com

Table 1: Key Racemic Synthesis Pathways of Vedaprofen

| Starting Material | Key Intermediates | Key Reactions | Final Product |

| 1-Cyclohexylnaphthalene | 1-Chloromethyl-4-cyclohexylnaphthalene, 4-Cyclohexyl-1-naphthaleneacetonitrile, 4-Cyclohexyl-1-naphthaleneacetic acid, Methyl 2-(4-cyclohexyl-1-naphthyl)propionate | Chloromethylation, Cyanation, Hydrolysis, Esterification, α-Methylation, Ester Hydrolysis | Racemic Vedaprofen |

| 1-Cyclohexylnaphthalene | 1-Acetyl-4-cyclohexylnaphthalene, 1-(1-Hydroxyethyl)-4-cyclohexylnaphthalene, 2-(4-Cyclohexyl-1-naphthyl)propanenitrile | Friedel-Crafts Acylation, Reduction, Chlorination, Cyanation, Hydrolysis | Racemic Vedaprofen |

| 1-Cyclohexylnaphthalene | 1-(2-Halopropionyl)-4-cyclohexylnaphthalene, Ketal-protected intermediate, Rearranged ester intermediate | Friedel-Crafts Acylation, Ketalization, Zinc-catalyzed rearrangement, Hydrolysis | Racemic Vedaprofen |

Exploration of Stereoselective Synthesis for Chiral 2-Arylpropionic Acids

The differential pharmacology between the enantiomers of many profens has spurred the development of methods to obtain single, biologically active enantiomers. farmaciajournal.comscielo.br These methods can be broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis Methodologies Applicable to Vedaprofen Analogues

Asymmetric synthesis aims to create a specific enantiomer directly. Several methodologies developed for the synthesis of other 2-arylpropionic acids could be adapted for the production of (R)-vedaprofen.

One powerful technique is catalytic asymmetric hydrovinylation of vinyl arenes, which can produce 2-arylpropionic acids in high enantiomeric purity. acs.orgnih.gov This involves the asymmetric addition of ethylene (B1197577) to a vinyl arene, followed by oxidation to the corresponding carboxylic acid. acs.org For vedaprofen, this would hypothetically involve the synthesis of 1-cyclohexyl-4-vinylnaphthalene as a key intermediate.

Another approach utilizes chiral auxiliaries, such as Evans' oxazolidinones. tandfonline.com In this method, a chiral auxiliary is attached to an arylacetic acid derivative. The resulting imide can then be deprotonated and alkylated with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched propionic acid. tandfonline.com

Enzyme-mediated processes also offer a green and highly selective route. Lipase-mediated asymmetric acetylation of a prochiral 2-aryl-1,3-propanediol has been successfully used for the synthesis of S-naproxen and S-ibuprofen and could be a viable strategy for (R)-vedaprofen. capes.gov.br

Table 2: Potential Asymmetric Synthesis Strategies for (R)-Vedaprofen

| Methodology | Description | Potential Application to (R)-Vedaprofen |

| Catalytic Asymmetric Hydrovinylation | Asymmetric addition of ethylene to a vinyl arene followed by oxidation. acs.orgnih.gov | Requires synthesis of 1-cyclohexyl-4-vinylnaphthalene. |

| Chiral Auxiliaries | Use of a chiral molecule (e.g., Evans' oxazolidinone) to direct stereoselective alkylation. tandfonline.com | Attachment of a chiral auxiliary to 4-cyclohexyl-1-naphthaleneacetic acid, followed by methylation and cleavage. |

| Enzyme-Catalyzed Reactions | Lipase-mediated asymmetric modification of a prochiral substrate. capes.gov.br | Asymmetric acetylation of 2-(4-cyclohexyl-1-naphthyl)-1,3-propanediol. |

| Catalytic Asymmetric Hydroboration-Homologation | Rhodium-catalyzed asymmetric hydroboration of a vinyl arene followed by homologation. rsc.org | Application to 1-cyclohexyl-4-vinylnaphthalene to generate the propionic acid side chain stereoselectively. |

Chiral Resolution Techniques for Enantiomeric Separation of Vedaprofen

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This is a widely used industrial method for producing enantiomerically pure drugs. scielo.br

Crystallization Methods: Diastereomeric crystallization is a classical and scalable technique. scielo.br It involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the acid can be recovered by treatment with an achiral acid. scielo.br Kits containing various resolving agents and solvents are available to screen for optimal crystallization conditions. sigmaaldrich.com

Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. scielo.brchiraltech.com Polysaccharide-based CSPs, for example, have shown great success in resolving various profen drugs. chiraltech.com Supercritical fluid chromatography (SFC) with chiral columns is another effective technique, often providing faster separations. chiraltech.com The choice of mobile phase, including modifiers and additives, is crucial for achieving optimal separation. chiraltech.comnih.gov

Capillary electrophoresis (CE) is another high-efficiency separation technique that can be used for chiral separations, often employing chiral selectors such as cyclodextrins mixed in the background electrolyte. farmaciajournal.commdpi.com

Molecular and Biochemical Mechanisms of Action of Vedaprofen

Cyclooxygenase Isozyme Inhibition

The primary molecular target of vedaprofen (B1683043) is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. ontosight.aidvm360.com COX-1 is constitutively expressed in many tissues and is involved in physiological processes, while COX-2 is inducible and its expression is upregulated at sites of inflammation. dvm360.com

Differential Inhibitory Potency towards COX-1 and COX-2

Vedaprofen demonstrates a preferential, though not entirely exclusive, inhibition of COX-2 over COX-1. europa.eu The racemic mixture of vedaprofen exhibits an 8.75-fold higher selectivity for inhibiting COX-2 compared to COX-1. europa.eulepointveterinaire.fr This preferential action on COX-2 is considered a beneficial attribute, as it may be associated with a more favorable safety profile concerning gastrointestinal side effects, which are often linked to the inhibition of the protective functions of COX-1. msdvetmanual.comnih.gov However, it's important to note that some sources describe vedaprofen as having an unfavorable COX-1 to COX-2 ratio, suggesting a higher potential for COX-1 inhibition compared to other more selective NSAIDs. msdvetmanual.com One source even refers to it as a COX-1 selective inhibitor. medchemexpress.eu These apparent discrepancies may stem from different experimental systems and methodologies used to determine COX selectivity.

Table 1: Reported COX-2 Selectivity of Vedaprofen Racemate

| Selectivity for COX-2 over COX-1 | Reference |

|---|---|

| 8.75-fold | europa.eulepointveterinaire.fr |

| 1.2-fold (claimed) | researchgate.net |

Modulation of Prostaglandin (B15479496) and Thromboxane (B8750289) Synthesis Pathways

By inhibiting the COX enzymes, vedaprofen effectively blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor for the synthesis of various prostaglandins (B1171923) and thromboxanes. ontosight.aipharmgkb.org This leads to a significant reduction in the production of these pro-inflammatory and pro-aggregatory molecules. europa.euontosight.ai

Specifically, studies in horses have demonstrated that vedaprofen potently inhibits the synthesis of prostaglandin E2 (PGE2) in inflammatory exudate and thromboxane B2 (TXB2) in both serum and exudate. europa.eueuropa.eu TXB2 is a stable metabolite of the highly unstable thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation. nih.govnih.gov The inhibition of PGE2 synthesis contributes to the anti-inflammatory and analgesic effects of vedaprofen, while the reduction in TXB2 synthesis underlies its anti-platelet activity. europa.eulepointveterinaire.fr

Table 2: Effects of Vedaprofen on Prostanoid Synthesis

| Prostanoid | Effect | Location | Reference |

|---|---|---|---|

| Prostaglandin E2 (PGE2) | Potent Inhibition | Exudate | europa.eueuropa.eu |

| Thromboxane B2 (TXB2) | Potent Inhibition | Serum, Exudate | europa.eueuropa.eu |

| Prostaglandin F2α (PGF2α) | Antagonism (both enantiomers) | Not specified | europa.eueuropa.eu |

Exploration of Alternative Molecular Targets and Biochemical Pathways

Putative Antimicrobial Mechanisms (e.g., DNA Polymerase III β Subunit Inhibition)

Emerging evidence suggests that vedaprofen, along with some other NSAIDs, possesses antibacterial properties through a mechanism independent of COX inhibition. nih.govresearchgate.net Studies have shown that vedaprofen can inhibit the Escherichia coli DNA polymerase III β subunit, also known as the sliding clamp. nih.govresearchgate.netcaymanchem.com This protein is a critical component of the bacterial DNA replication machinery, acting as a mobile tether on the DNA for numerous essential proteins involved in DNA replication and repair. nih.govproteopedia.org

The inhibition of the DNA polymerase III β subunit by vedaprofen has been demonstrated in vitro, with a reported IC50 value of 222 μM and a Ki of 131 μM for the E. coli sliding clamp. targetmol.com Crystallographic studies have revealed that vedaprofen binds to a common site on the sliding clamp that is required for its interaction with partner proteins, such as the clamp loader and the replicative polymerase α subunit. nih.govresearchgate.net By binding to this site, vedaprofen effectively disrupts these crucial protein-protein interactions, thereby inhibiting DNA replication and, consequently, bacterial growth. nih.govresearchgate.net This novel mechanism of action presents vedaprofen and similar NSAIDs as potential scaffolds for the development of new antibacterial agents that target the bacterial sliding clamp. researchgate.netmdpi.com

Preclinical Pharmacological Investigations of R Vedaprofen

In Vitro Pharmacodynamic Studies

Enzyme Inhibition Assays and Cellular Responses

Vedaprofen (B1683043), a non-steroidal anti-inflammatory drug (NSAID), exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins (B1171923). ebi.ac.uk In vitro studies are essential for elucidating the specific interactions of a compound with these enzymes and subsequent cellular responses.

Enzyme inhibition assays are a cornerstone of in vitro pharmacodynamic evaluation. jddtonline.info These assays typically measure the ability of a drug to prevent an enzyme, such as COX-1 or COX-2, from converting its substrate, like arachidonic acid, into products such as prostaglandins and thromboxanes. ebi.ac.ukjddtonline.info The inhibitory potential is often quantified by determining the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50).

Cellular response models, often utilizing cultured cells like macrophages, provide further insight into the anti-inflammatory effects of a compound. biorxiv.orgnih.gov These models allow for the investigation of a drug's ability to modulate cellular processes such as proliferation, apoptosis, and the production of inflammatory mediators like cytokines (e.g., TNF-α, IL-1β, IL-6) in response to an inflammatory stimulus. biorxiv.orgnih.gov

Comparative Enantiomeric Activity in Biochemical Assays

Vedaprofen is a chiral compound, existing as two enantiomers: (R)-vedaprofen and (S)-vedaprofen. ebi.ac.uk It is common for enantiomers of a drug to exhibit different pharmacological activities.

Animal Model Pharmacodynamic Studies

Anti-inflammatory Efficacy in Induced Inflammation Models (e.g., Carrageenan-Induced Synovitis)

Animal models of induced inflammation are crucial for evaluating the in vivo anti-inflammatory efficacy of a compound. A commonly used model is carrageenan-induced inflammation, where the injection of carrageenan, a seaweed extract, into a site like the paw or a subcutaneous air pouch induces a localized inflammatory response characterized by edema, pain, and cellular infiltration. nih.govnih.gov

In a study using an equine model of acute nonimmune inflammation induced by carrageenan-soaked sponges, vedaprofen administered intravenously demonstrated anti-inflammatory effects. nih.gov It partially inhibited the edematous swelling and the infiltration of leukocytes into the inflammatory exudate. ebi.ac.uknih.gov This model allows for the direct measurement of inflammatory parameters and the assessment of a drug's ability to mitigate them. nih.gov

Investigations of Antipyretic and Analgesic Effects in Experimental Models

The antipyretic and analgesic properties of (R)-vedaprofen have been confirmed in various experimental animal models. researchgate.net

Antipyretic Effects: The antipyretic activity of vedaprofen has been demonstrated in models of induced fever. For instance, in cats with upper respiratory tract disease, vedaprofen produced a significant reduction in rectal temperature. ebi.ac.uk Brewer's yeast-induced pyrexia in rats or mice is another common model for assessing the fever-reducing capabilities of a compound. mdpi.comijbcp.com

Analgesic Effects: The analgesic efficacy of vedaprofen has been established in models of pain. The acetic acid-induced writhing test in mice is a standard method to evaluate peripheral analgesic activity, where a reduction in the number of writhes indicates an analgesic effect. mdpi.comijbcp.com Vedaprofen has been shown to control pain associated with musculoskeletal disorders. ebi.ac.ukresearchgate.net

Modulation of Inflammatory Mediators and Cellular Infiltration in Exudates

The inflammatory response involves a complex interplay of cellular events and chemical mediators. frontiersin.orgmdpi.com The analysis of inflammatory exudates provides valuable information on how a drug modulates these processes.

In an equine model of acute inflammation, vedaprofen demonstrated a significant and prolonged inhibition of ex vivo serum thromboxane (B8750289) B2 (TXB2) synthesis. nih.gov It also produced a short-lived inhibition of prostaglandin (B15479496) E2 (PGE2) and TXB2 synthesis within the inflammatory exudate. ebi.ac.uknih.gov Furthermore, vedaprofen was found to partially inhibit the infiltration of leukocytes into the exudate. ebi.ac.uknih.gov Studies in mares have also shown that vedaprofen treatment reduces the infiltration of polymorphonuclear neutrophils (PMNs) into the uterus following insemination, a process that induces an inflammatory response. researchgate.net This reduction in inflammatory cell infiltration is a key indicator of the drug's anti-inflammatory action. researchgate.net

The penetration of vedaprofen into the inflammatory exudate was found to be enantioselective. nih.gov The maximum concentration (Cmax) and the area under the concentration-time curve (AUC) were higher for the (R)(-) enantiomer compared to the (S)(+) enantiomer in the exudate. nih.govresearchgate.net

Table of Pharmacodynamic Findings for (R)-Vedaprofen

| Pharmacodynamic Parameter | Model/Assay | Key Finding | Reference |

|---|---|---|---|

| Enzyme Inhibition | In Vitro Cyclooxygenase Assay | (S)(+) enantiomer is ~70 times more potent than the (R)(-) enantiomer in inhibiting COX. | europa.eu |

| Anti-inflammatory Efficacy | Carrageenan-Induced Synovitis (Equine) | Partially inhibited edematous swelling and leukocyte infiltration. | nih.gov |

| Antipyretic Effect | Upper Respiratory Tract Disease (Feline) | Significant reduction in rectal temperature. | ebi.ac.uk |

| Analgesic Effect | Musculoskeletal Disorders | Effective in controlling pain. | ebi.ac.ukresearchgate.net |

| Modulation of Inflammatory Mediators | Equine Inflammatory Exudate | Inhibited synthesis of PGE2 and TXB2. | ebi.ac.uknih.gov |

| Cellular Infiltration | Equine Inflammatory Exudate | Partially inhibited leukocyte infiltration. | ebi.ac.uknih.gov |

| Exudate Penetration | Equine Inflammatory Exudate | Higher concentration of (R)(-) enantiomer compared to (S)(+) enantiomer. | nih.govresearchgate.net |

Table of Compound Names

| Compound Name |

|---|

| (R)-vedaprofen |

| (S)-vedaprofen |

| Arachidonic Acid |

| Brewer's Yeast |

| Carrageenan |

| IL-1β |

| IL-6 |

| Prostaglandin E2 |

| Thromboxane B2 |

| TNF-α |

Animal Model Pharmacokinetic Investigations

The study of vedaprofen in animal models has revealed significant differences in the pharmacokinetic behavior of its (R) and (S) enantiomers. These stereoselective processes influence the drug's absorption, distribution, metabolism, and elimination, ultimately affecting its therapeutic action.

Investigations into vedaprofen's absorption and bioavailability have demonstrated enantioselective characteristics following oral administration in key target species.

Similarly, in horses , vedaprofen is absorbed quickly after oral administration, reaching peak plasma levels within 1 to 2 hours. europa.eu The bioavailability is nearly complete, ranging from 80% to 100%. europa.eu As observed in dogs, the less active (R)- enantiomer is the predominant form found in plasma. europa.eu

In an intravenous study in ponies , the pharmacokinetics were also shown to be enantioselective, with plasma concentrations of (R)-vedaprofen significantly exceeding those of (S)-vedaprofen. nih.gov The plasma concentration ratio of the (R) to (S) enantiomer increased over time, shifting from 69:31 at 5 minutes post-administration to 96:4 by the 3-hour mark. nih.gov This shift further highlights the differential handling of the enantiomers in vivo.

Table 1: Enantioselective Pharmacokinetic Parameters of Vedaprofen in Animal Models

| Parameter | Species | (R)-Vedaprofen | (S)-Vedaprofen | Citation |

|---|---|---|---|---|

| Plasma AUC (ng·h/mL) | Ponies (IV) | 7524 | 1639 | nih.gov |

| AUC Ratio (R/S) in Plasma | Dogs (Oral) | 1.9 ± 0.2 | - | nih.gov |

| AUC Ratio (R/S) in Plasma | Dogs (IV) | 1.7 ± 0.5 | - | nih.gov |

| Bioavailability | Dogs (Oral) | \multicolumn{2}{c | }{86 ± 7%} | nih.govresearchgate.net |

| Bioavailability | Horses (Oral) | \multicolumn{2}{c | }{80-100%} | europa.eu |

| Tmax (h) | Dogs (Oral) | \multicolumn{2}{c | }{0.63 ± 0.14} | nih.govresearchgate.net |

| Tmax (h) | Horses (Oral) | \multicolumn{2}{c | }{1-2} | europa.eu |

The distribution of vedaprofen is characterized by high plasma protein binding and enantioselective penetration into inflammatory sites.

Plasma Protein Binding: Vedaprofen is highly bound to plasma proteins, with binding exceeding 99% in horses and 99.5% in dogs. nih.govnih.goveuropa.eu This high degree of protein binding is a common feature of NSAIDs and significantly influences the drug's distribution and clearance. researchgate.net

Exudate Penetration: Studies in an equine model of acute inflammation demonstrated that the penetration of vedaprofen into inflammatory exudate is also enantioselective. nih.gov Consistent with plasma findings, the (R)- enantiomer predominates in the exudate. europa.eu The maximum concentration (Cmax) and AUC for (R)-vedaprofen in the inflammatory exudate were substantially higher than for the (S)+ enantiomer. nih.gov While the (S)+ enantiomer has a shorter residence time in plasma, both enantiomers appear to persist in the exudate for a similar duration. europa.eu

Tissue Distribution: In horses, vedaprofen residues were primarily detected in the liver and kidney, with no significant accumulation in muscle or fat tissue. This indicates a preferential distribution to the main organs of metabolism and excretion.

Table 2: Enantioselective Distribution of Vedaprofen in an Equine Inflammation Model

| Parameter | Compartment | (R)-Vedaprofen | (S)-Vedaprofen | Citation |

|---|---|---|---|---|

| Cmax (ng/mL) | Exudate | 2950 | 1534 | nih.gov |

| AUC (ng·h/mL) | Exudate | 9755 | 4400 | nih.gov |

| Protein Binding | Plasma & Exudate | \multicolumn{2}{c | }{>99%} | nih.gov |

Vedaprofen undergoes extensive biotransformation in target species. Metabolic fate studies have been conducted using hepatic microsomes from rats, dogs, and horses, as well as in vivo studies in horses. europa.eu

The primary metabolic pathway involves oxidation, leading to the formation of a variety of mono- and dihydroxylated metabolites. europa.eueuropa.eu In horse plasma, as many as seven different radioactive peaks corresponding to vedaprofen and its metabolites have been identified. europa.eu The most prevalent metabolite is a monohydroxylated derivative. europa.eu

Crucially, in dogs, the main metabolites that have been characterized were found to be significantly less pharmacologically active than the parent vedaprofen compound. europa.eueuropa.eu Following treatment in horses, small quantities of vedaprofen metabolites have been observed in the liver and kidney. europa.eu

The elimination of vedaprofen from the body is enantioselective, with the (S)+ enantiomer generally being cleared more rapidly than the (R)- enantiomer. europa.eu

In horses , after intravenous administration, vedaprofen exhibits a biphasic elimination pattern with a terminal half-life of approximately 4.5 to 6.5 hours. europa.eueuropa.eu The mean residence time (MRT) was found to be greater for (R)-vedaprofen. nih.govresearchgate.net Following oral administration, the terminal half-life is in the range of 6 to 8 hours. europa.eu

In dogs , the terminal half-lives after intravenous and oral administration were determined to be 16.8 ± 2.2 hours and 12.7 ± 1.7 hours, respectively. nih.gov

The greater volume of distribution for (S)-vedaprofen and the longer elimination half-life and mean residence time for (R)-vedaprofen in ponies further support the finding that the (S)+ enantiomer is cleared more quickly. nih.govresearchgate.net This differential clearance is the primary reason for the predominance of the (R)- enantiomer observed in plasma. ebi.ac.uknih.gov

Chiral inversion is a metabolic process where one enantiomer is converted into its antipode in the body. This phenomenon is common for many 2-arylpropionic acid NSAIDs. However, studies investigating the stereoselective disposition of various profens in horses have reported no evidence of stereoconversion for vedaprofen. conicet.gov.ar This is a notable distinction from other profens like ketoprofen (B1673614) and fenoprofen (B1672519), for which chiral inversion is well-documented in horses. conicet.gov.ar The absence of chiral inversion means that the pharmacokinetic profile of (R)-vedaprofen is not influenced by its conversion to the (S) enantiomer in vivo.

Advanced Analytical Methodologies for R Vedaprofen Research

Chromatographic Techniques for Enantiomeric Analysis

Chromatographic methods are the cornerstone for the separation of chiral compounds. scirp.org For vedaprofen (B1683043), as with other 2-arylpropionic acid NSAIDs, achieving enantiomeric separation is essential. mdpi.com High-performance liquid chromatography (HPLC) is a primary technique for this purpose, often utilizing specialized columns to resolve the enantiomers. mdpi.comscielo.br

Direct enantiomeric separation using HPLC is most effectively achieved with chiral stationary phases (CSPs). eijppr.comscielo.br These phases create a chiral environment where the enantiomers form transient diastereomeric complexes with different binding strengths, leading to different retention times and thus, separation. eijppr.com

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely recognized for their broad applicability and excellent enantioseparation capabilities for NSAIDs. mdpi.comresearchgate.net For instance, amylose tris(3-chloro-5-methylphenylcarbamate) has been successfully used as a CSP for the enantiomeric determination of several NSAIDs. nih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance. eijppr.comscirp.org

The mobile phase composition is a critical factor in optimizing separation. A common approach for NSAIDs involves using a mixture of an organic modifier like acetonitrile (B52724) with an aqueous solution containing an acidic additive, such as formic acid, to ensure the analytes are in a non-ionized state, which generally improves retention and peak shape on reversed-phase columns. mdpi.comnih.gov Temperature can also be a powerful tool to fine-tune resolution, as it can affect the thermodynamics of the chiral recognition process. mdpi.com

Table 1: Example HPLC Conditions for Enantiomeric Separation of NSAIDs on a Chiral Stationary Phase This table is a composite example based on methods developed for similar NSAIDs and illustrates typical parameters.

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Stationary Phase (CSP) | Amylose tris(3-chloro-5-methylphenylcarbamate) or similar polysaccharide-based column (e.g., Lux Amylose-2) | mdpi.comnih.gov |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (v/v/v) | mdpi.comnih.gov |

| Ratio | 50:50 (v/v) | nih.gov |

| Flow Rate | 0.6 - 1.0 mL/min | mdpi.comnih.gov |

| Column Temperature | 20 - 22°C | mdpi.comnih.gov |

| Detection | UV Detector | nih.gov |

For the quantitative determination of (R)-vedaprofen at very low concentrations in complex biological matrices such as plasma, milk, or tissue, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govnih.gov This technique offers superior sensitivity and selectivity compared to UV detection.

A typical LC-MS/MS method for vedaprofen involves extraction from the biological sample, often using a simple protein precipitation with a solvent like methanol (B129727) or a more elaborate solid-phase extraction (SPE) for cleaner extracts. nih.govnih.govnih.gov The chromatographic separation is commonly performed on a C18 reversed-phase column. nih.govresearchgate.net The mass spectrometer is usually operated in the negative ion electrospray ionization (ESI) mode, which is well-suited for acidic molecules like vedaprofen. nih.govresearchgate.net Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high specificity. nih.gov

Table 2: Typical LC-MS/MS Parameters for Vedaprofen Trace Analysis This table summarizes common parameters from published methods for vedaprofen analysis in biological samples.

| Parameter | Condition | Reference |

|---|---|---|

| Extraction | Acidified acetone (B3395972) extraction followed by re-extraction with ethyl acetate, or methanol precipitation. | nih.govnih.govresearchgate.net |

| Cleanup | Weak anion exchange solid-phase extraction (SPE) cartridge or no further purification. | nih.govnih.govresearchgate.net |

| LC Column | C18 reversed-phase column. | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and 0.0025 mol/L formic acid (3:2). | nih.govresearchgate.net |

| Ionization Mode | Negative Ion Electrospray (ESI-). | nih.govresearchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS). | nih.govresearchgate.net |

Validation of Analytical Methods for Quantitative Determination in Biological Matrices

The validation of any analytical method is crucial to ensure its reliability for the intended application. mdpi.com For the quantitative determination of (R)-vedaprofen in biological matrices, method validation is performed according to international guidelines, such as those from the European Medicines Agency (EMA). nih.govmdpi.com The validation process assesses several key performance characteristics.

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and endogenous matrix components. farmaciajournal.com

Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. nih.govresearchgate.net For vedaprofen, linearity has been demonstrated in ranges such as 0.001-0.1 µg/mL. nih.govresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. nih.govmdpi.com These are typically evaluated at multiple concentration levels and are expressed as percent bias and relative standard deviation (RSD), respectively. nih.govmdpi.com For vedaprofen, mean recoveries have been reported in the range of 72-94% with RSDs between 1.1-2.0%. nih.govresearchgate.net

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. farmaciajournal.com For vedaprofen, LOQs have been established between 0.001 to 0.007 µg/g in various tissues. nih.gov

Matrix Effect: In LC-MS/MS, co-eluting components from the biological matrix can suppress or enhance the ionization of the analyte, affecting accuracy. nih.govnih.gov This effect must be investigated and minimized. nih.gov

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles and long-term storage, to ensure that the sample integrity is maintained prior to analysis. farmaciajournal.com

Table 3: Summary of Validation Parameters for Vedaprofen Analytical Methods This table presents a consolidated view of typical validation results from scientific literature.

| Validation Parameter | Typical Value / Range | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r) | ≥ 0.99 | nih.gov |

| Accuracy (Mean Recovery) | 72% - 94% | nih.govresearchgate.net |

| Precision (RSD) | 1.1% - 2.0% | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 0.001 - 0.007 µg/g (tissue); 50 µg/kg (muscle) | nih.goveuropa.eu |

Detection and Characterization of Related Substances and Impurities in Research Samples

Controlling impurities is a critical aspect of drug research and manufacturing. For vedaprofen, impurities can include the unwanted (S)-enantiomer, starting materials, by-products from the synthesis, and degradation products. The European Medicines Agency has noted that for vedaprofen, the dimethylester and the t-butyl ester of vedaprofen have been detected as impurities. europa.eu

HPLC is the standard method used to determine these impurities. europa.eu The analytical conditions are often similar to those used for the assay of the active substance itself, and the method must demonstrate good separation between the main compound and its by-products. europa.eu A "Vedaprofen impurity mixture CRS" (Chemical Reference Substance) is available, indicating that standardized materials exist for the identification and control of known impurities. edqm.eu The development of a single chromatographic method that can simultaneously determine the enantiomeric purity (i.e., quantify the unwanted enantiomer) and the levels of other organic impurities is highly efficient. mdpi.com

Computational and Theoretical Studies of R Vedaprofen

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of modern drug discovery, enabling detailed examination of a drug's behavior at an atomic level. These techniques are instrumental in understanding how (R)-vedaprofen interacts with its biological targets and how its intrinsic structural dynamics influence its function.

Ligand-Protein Docking Studies with Target Enzymes (e.g., Cyclooxygenase Isozymes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For (R)-vedaprofen, docking studies are crucial for elucidating its binding mode within the active sites of COX-1 and COX-2. researchgate.netnih.gov The classic NSAIDs, including profens, typically bind within the cyclooxygenase channel. researchgate.net

The COX enzymes possess a long, hydrophobic channel that serves as the active site. (R)-vedaprofen, with its characteristic propionic acid moiety and bulky aryl structure, is predicted to orient itself within this channel to maximize favorable interactions. The carboxylate group of the profen is known to form critical ionic and hydrogen bond interactions with highly conserved residues at the base of the active site, such as Arginine-120 and Tyrosine-355. researchgate.netnih.gov These interactions anchor the molecule, allowing its hydrophobic portions to engage with nonpolar residues lining the channel.

The selectivity of NSAIDs for COX-2 over COX-1 is a key determinant of their gastrointestinal safety profile. nih.gov COX-2 has a larger, more flexible active site due to the substitution of isoleucine in COX-1 with a smaller valine residue, creating a distinct side-pocket. mdpi.com Docking simulations can explore whether (R)-vedaprofen can access this side pocket, a feature characteristic of COX-2 selective inhibitors (coxibs). mdpi.com By calculating binding energies and scoring functions, docking can provide a rationale for vedaprofen's COX inhibition profile and guide the design of analogues with enhanced selectivity. researchgate.net

Table 1: Key Amino Acid Residues in COX Isozymes for (R)-Vedaprofen Interaction

| Residue | COX-1 Position | COX-2 Position | Potential Interaction with (R)-Vedaprofen | Interaction Type |

|---|---|---|---|---|

| Arginine | Arg120 | Arg120 | Anchors the carboxylate group of the propionic acid moiety. | Ionic Bond / Hydrogen Bond |

| Tyrosine | Tyr355 | Tyr355 | Forms hydrogen bonds with the carboxylate group. | Hydrogen Bond |

| Serine | Ser530 | Ser530 | Interacts with the carboxylate group, crucial for acetylation by aspirin. | Hydrogen Bond |

| Valine/Isoleucine | Ile523 | Val523 | Contributes to the hydrophobic channel; substitution creates the COX-2 side pocket. | Hydrophobic |

| Leucine | Leu352 | Leu352 | Lines the hydrophobic channel, interacting with the aryl group. | Hydrophobic |

| Phenylalanine | Phe518 | Phe518 | Contributes to the hydrophobic nature of the active site. | Hydrophobic |

Conformational Analysis and Molecular Dynamics Simulations of (R)-Vedaprofen

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov An MD simulation of the (R)-vedaprofen-COX complex can reveal the stability of the docked pose, the flexibility of the ligand within the active site, and the role of water molecules in mediating interactions. uobaghdad.edu.iqnih.gov

Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD trajectory for both the protein and the ligand suggests a stable binding complex. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. This can highlight which parts of the enzyme become more rigid or flexible upon ligand binding. researchgate.net

Hydrogen Bond Analysis: This analysis quantifies the persistence of key hydrogen bonds (e.g., with Arg120 and Tyr355) throughout the simulation, confirming their importance for binding affinity. nih.gov

Conformational analysis of (R)-vedaprofen in isolation is also important. Understanding its preferred low-energy shapes in an aqueous environment helps to assess the energetic cost of adopting the specific conformation required for binding to the COX active site.

Structure-Activity Relationship (SAR) Elucidation through Computational Chemistry

Computational chemistry is pivotal in establishing relationships between a molecule's structure and its biological activity. For (R)-vedaprofen, these methods can explain how small chemical modifications can impact its potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Vedaprofen (B1683043) Analogues

QSAR modeling is a statistical approach that correlates the physicochemical properties of a series of compounds with their biological activities. nih.gov For vedaprofen analogues, a QSAR model could be developed to predict their COX-2 inhibitory potency (expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration). nih.govnih.gov

The process involves calculating a set of molecular descriptors for each analogue. These descriptors can be categorized as:

Topological: Describing atomic connectivity and molecular shape.

Electronic: Including partial charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO).

Hydrophobic: Such as the logarithm of the partition coefficient (logP).

Steric: Related to the volume and surface area of the molecule.

A multivariable regression analysis is then performed to generate an equation that links a combination of these descriptors to the observed activity. bohrium.comconsensus.app A robust QSAR model can be used to virtually screen new, unsynthesized vedaprofen analogues, prioritizing those with the highest predicted potency for synthesis and experimental testing. researchgate.net

Table 2: Representative Molecular Descriptors for a Hypothetical QSAR Model of Vedaprofen Analogues

| Descriptor Type | Descriptor Name | Description | Potential Influence on COX Inhibition |

|---|---|---|---|

| Hydrophobic | LogP | Octanol-water partition coefficient, measures lipophilicity. | Higher lipophilicity may enhance binding in the hydrophobic COX channel. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons, potentially influencing interactions. |

| Steric | Molecular Volume | The van der Waals volume of the molecule. | Must be optimal to fit within the active site without steric clashes. |

| Topological | Topological Polar Surface Area (TPSA) | Surface area contributed by polar atoms. | Influences membrane permeability and interactions with polar residues. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Can affect long-range electrostatic interactions with the protein. |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

Before a compound can be a successful drug, it must possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools can predict these properties early in the drug discovery process, reducing the risk of late-stage failures. dergipark.org.trrsc.org For (R)-vedaprofen, computational models can estimate a range of pharmacokinetic parameters based on its structure. nih.gov

These predictions often rely on established rules and models, such as Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. biointerfaceresearch.com More sophisticated models can predict properties like aqueous solubility, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450s.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties of (R)-Vedaprofen

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | ~294.38 g/mol | Complies with Lipinski's Rule (<500), suggesting good potential for absorption. |

| LogP | High (>4.0) | Indicates high lipophilicity, consistent with good membrane permeability but potentially lower solubility. |

| Hydrogen Bond Donors | 1 (from -COOH) | Complies with Lipinski's Rule (<5), favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 2 (from -COOH) | Complies with Lipinski's Rule (<10), favorable for oral bioavailability. |

| Aqueous Solubility | Predicted to be low | Common for profens; may require specific formulation for effective delivery. |

| Plasma Protein Binding | Predicted to be high (>99%) | Typical for acidic NSAIDs, affecting drug distribution and free concentration. semanticscholar.org |

Theoretical Investigations of Enantiomeric Recognition and Interactions

Vedaprofen is a chiral molecule, with the (S)-enantiomer possessing significantly less anti-inflammatory activity. The differential activity and pharmacokinetics of the two enantiomers arise from stereoselective interactions with chiral biological macromolecules, such as enzymes and transport proteins. mdpi.com Profens are known to undergo metabolic chiral inversion, where the inactive (R)-enantiomer is converted to the active (S)-enantiomer in vivo (note: for most profens like ibuprofen (B1674241), the S-form is active; vedaprofen is an exception where the R-form is cited as active). viamedica.pl

Theoretical studies can investigate the basis for this enantioselectivity. nih.gov Molecular docking and MD simulations can be used to compare the binding of (R)- and (S)-vedaprofen to key proteins:

Cyclooxygenase (COX): Docking studies can reveal differences in binding affinity and orientation between the two enantiomers in the COX active site, explaining the higher potency of the (R)-form.

Human Serum Albumin (HSA): As the primary carrier protein in plasma, HSA has specific binding sites that can exhibit stereoselectivity. mdpi.comnih.gov Modeling the interaction of both vedaprofen enantiomers with HSA can help explain differences in their plasma half-life and free concentration. rsc.org

Metabolizing Enzymes: The enzymes responsible for chiral inversion (e.g., acyl-CoA synthetases and epimerases) can be modeled to understand why one enantiomer is a preferred substrate over the other.

By calculating the binding free energies for each enantiomer with these chiral partners, computational methods can provide a quantitative explanation for the observed enantioselective pharmacology and disposition of vedaprofen.

Q & A

Q. What are the pharmacokinetic differences between the (R)- and (S)-enantiomers of vedaprofen, and how do these influence experimental design?

(R)-Vedaprofen exhibits distinct pharmacokinetics compared to the (S)-enantiomer, including a longer elimination half-life (2.2 vs. 0.76 hours) and lower volume of distribution (0.23 vs. 0.5 L/kg) in equine models . To study enantiomer-specific effects, researchers should employ chiral chromatography for plasma separation and ensure timed sampling protocols aligned with the R-enantiomer’s pharmacokinetic profile. Dosing intervals (e.g., every 12 hours) must account for its sustained plasma presence to avoid data misinterpretation .

Q. How does vedaprofen’s in vitro COX-1 selectivity translate to in vivo anti-inflammatory efficacy in preclinical models?

In vitro, vedaprofen shows moderate COX-1 selectivity, but in equine acute inflammation models, it suppresses swelling without inhibiting leukocyte migration—a divergence from NSAIDs like ketoprofen . Researchers should combine in vitro COX inhibition assays (using recombinant enzymes) with in vivo biomarker analysis (e.g., prostaglandin E₂ levels in exudates) to reconcile mechanistic disparities. Parallel studies comparing isomer-specific activity are recommended to clarify enantiomeric contributions .

Q. What methodological considerations are critical for assessing vedaprofen’s protein-binding properties in pharmacokinetic studies?

Vedaprofen’s high protein binding (99%) necessitates equilibrium dialysis or ultrafiltration techniques to measure free drug concentrations. Researchers must control variables like pH, temperature, and plasma composition to avoid artifacts. For in vivo studies, correlating total plasma concentrations with pharmacodynamic outcomes may underestimate efficacy due to limited free drug availability .

Advanced Research Questions

Q. How can researchers resolve contradictions between vedaprofen’s reported COX-1 selectivity and its lack of leukocyte migration inhibition in vivo?

Discrepancies may arise from model-specific factors (e.g., species differences in COX expression) or enantiomer-specific effects not captured in racemic analyses. Advanced approaches include:

- Tissue-specific COX activity profiling : Use microdialysis to measure enzyme activity in target tissues (e.g., synovial fluid).

- Single-enantiomer studies : Isolate (R)- and (S)-vedaprofen to assess individual contributions to leukocyte behavior.

- Multi-omics integration : Pair proteomic data (COX expression) with lipidomic analysis of pro-inflammatory mediators .

Q. What experimental frameworks are optimal for elucidating the stereochemical stability of (R)-vedaprofen in biological matrices?

Chiral inversion or degradation can confound pharmacokinetic data. Researchers should:

- Validate chiral separation methods : Use HPLC with polysaccharide-based columns and mass spectrometry to monitor enantiomeric purity.

- Conduct stability studies : Incubate (R)-vedaprofen in plasma/biological fluids under varying conditions (pH, temperature) to assess isomerization.

- Leverage pharmacokinetic modeling : Incorporate stability data into compartmental models to predict in vivo behavior .

Q. How can computational modeling enhance the design of vedaprofen derivatives with improved therapeutic ratios?

Structure-activity relationship (SAR) studies using molecular docking (e.g., COX-1/COX-2 binding affinity predictions) and machine learning (e.g., toxicity prediction) can prioritize synthetic targets. Researchers should validate models with in vitro assays for COX inhibition and cytotoxicity, followed by in vivo efficacy-toxicity profiling in translational models .

Methodological Guidance

-

Handling Data Contradictions :

Systematically compare experimental conditions (e.g., species, dosing regimens, analytical techniques) across studies. Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables, or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . -

Ethical and Compliance Considerations :

For studies involving animal models, adhere to guidelines for NSAID testing in inflammatory pain (e.g., humane endpoints, sample size justification). Document enantiomer-specific toxicity data to meet regulatory standards . -

Data Reproducibility :

Publish raw chromatographic data, stability curves, and modeling parameters. Use platforms like Zenodo or Figshare for open-access sharing, ensuring reproducibility in enantiomer-specific research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.